Cas no 1502107-27-8 (1-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-(methylamino)ethan-1-ol)

1-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-(methylamino)ethan-1-ol structure
1502107-27-8 structure
Product Name:1-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-(methylamino)ethan-1-ol
CAS No:1502107-27-8
MF:C10H15NOS
MW:197.297201395035
CID:6360360
PubChem ID:82607101
Update Time:2025-07-12

1-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-(methylamino)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-(methylamino)ethan-1-ol
    • 1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(methylamino)ethan-1-ol
    • 1502107-27-8
    • EN300-1734731
    • Inchi: 1S/C10H15NOS/c1-11-6-8(12)10-5-7-3-2-4-9(7)13-10/h5,8,11-12H,2-4,6H2,1H3
    • InChI Key: CBYWTYXQOAXQHD-UHFFFAOYSA-N
    • SMILES: S1C(C(CNC)O)=CC2=C1CCC2

Computed Properties

  • Exact Mass: 197.08743528g/mol
  • Monoisotopic Mass: 197.08743528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 60.5Ų

1-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-(methylamino)ethan-1-ol Pricemore >>

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1-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-(methylamino)ethan-1-ol Related Literature

Additional information on 1-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-(methylamino)ethan-1-ol

Introduction to 1-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-(methylamino)ethan-1-ol (CAS No. 1502107-27-8)

1-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-(methylamino)ethan-1-ol is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique molecular architecture and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1502107-27-8, belongs to the class of heterocyclic derivatives featuring a cyclopentabthiophene core conjugated with an amine-substituted ethyl chain. The presence of multiple aromatic and heteroaromatic rings in its structure imparts distinct electronic and steric properties, making it a promising candidate for various applications.

The cyclopentabthiophene moiety is a fused system of five-membered rings containing sulfur atoms, which is known for its stability and ability to participate in π-stacking interactions. This structural feature is particularly relevant in the design of organic semiconductors and pharmaceuticals where molecular packing and intermolecular interactions play a crucial role. The amine group at the 2-position of the ethyl chain introduces basicity and potential hydrogen bonding capabilities, which can modulate the compound's solubility, bioavailability, and interaction with biological targets.

Recent advancements in computational chemistry have enabled more precise predictions of the electronic properties of such complex molecules. The 4H,5H,6H-cyclopentabthiophene scaffold is predicted to exhibit significant π-conjugation due to the extended aromatic system, which could make it an excellent candidate for optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Theoretical studies have suggested that the compound may exhibit high charge carrier mobility, a key parameter for efficient electronic devices.

In the realm of pharmaceutical research, 1-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-(methylamino)ethan-1-ol has been investigated for its potential as a lead compound in drug discovery. The combination of the cyclopentabthiophene core with an amine substituent creates multiple sites for interaction with biological macromolecules. Preliminary pharmacokinetic studies indicate that this compound may exhibit favorable pharmacokinetic properties, including reasonable solubility in both aqueous and organic solvents, which is essential for formulation development.

The methylamino group at the ethyl chain not only enhances the basicity of the molecule but also introduces steric hindrance that could influence binding affinity and selectivity. This feature is particularly important in medicinal chemistry where fine-tuning of molecular interactions can lead to higher efficacy and reduced side effects. High-throughput screening (HTS) campaigns have identified analogs of this compound that show promise in inhibiting certain enzyme targets associated with metabolic disorders.

One of the most exciting areas of research involving 1-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-(methylamino)ethan-1-ol is its potential application in medicinal chemistry as a scaffold for developing novel therapeutics. The cyclopentabthiophene ring system is known to be present in several bioactive natural products and synthetic drugs, suggesting that derivatives of this compound may possess inherent biological activity. Initial in vitro assays have shown that certain analogs exhibit moderate activity against bacterial strains resistant to conventional antibiotics.

The synthesis of 1-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-(methylamino)ethan-1-ol presents both challenges and opportunities for synthetic chemists. The construction of the cyclopentabthiophene core requires multi-step synthetic strategies involving cyclization reactions and functional group transformations. Advances in catalytic methods have made it possible to synthesize such complex heterocycles more efficiently than ever before. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the aromatic system while maintaining high regioselectivity.

The methylamino substituent can be introduced through nucleophilic substitution or reductive amination reactions, depending on the synthetic route chosen. The choice of solvent and reaction conditions can significantly influence the yield and purity of the final product. Modern techniques such as flow chemistry have been explored to improve reaction efficiency and scalability.

Future directions in research on 1-{4H,5H,6H-cyclopentabthiophen-2-(methylamino)ethan-1-ol include exploring its role in material science applications beyond electronics. The compound's ability to self-assemble into ordered structures makes it a candidate for supramolecular chemistry applications such as molecular sensors or drug delivery systems. Additionally, computational modeling can help predict new derivatives with enhanced properties by analyzing structural modifications.

In conclusion,1-{4H,5H,6H-cyclopentabthiophen-2-(methylamino)ethan( CAS No.)1502107 27 8)is a versatile molecule with significant potential across multiple disciplines including pharmaceuticals materials scienceand supramolecular chemistry Its unique structural features make it an attractive candidate for further exploration leadingto novel applications that could benefit society in various ways As research continuesto evolvethis compound will likely play an increasingly important rolein scientific innovation

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